4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine
Overview
Description
Synthesis Analysis
The synthesis of thienopyrimidines, including structures similar to 4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine, typically involves multi-step chemical reactions starting from heterocyclic precursors. For instance, Gaber et al. (2005) reported the synthesis of new 4-hydrazinopyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines by reacting various carbon electrophiles and active methylene reagents, showcasing the reactivity of hydrazinopyrimidines towards forming complex heterocyclic structures (Gaber et al., 2005).
Molecular Structure Analysis
The molecular structure of compounds related to 4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine has been determined through spectroscopic methods and X-ray crystallography. For example, Beaton et al. (1987) described the crystal and molecular structure of a phenylhydrazone derivative of alloxan, revealing extensive hydrogen bonding both intra- and inter-molecularly, indicative of the complex structural characteristics these molecules may exhibit (Beaton et al., 1987).
Chemical Reactions and Properties
4-Hydrazino-5-phenylthieno[2,3-d]pyrimidines participate in various chemical reactions, giving rise to a wide range of derivatives with potential biological activity. Erkin et al. (2016) demonstrated the synthesis of 5-aryl-1-[pyrimidin-2(4)-yl]-3-phenyl-4,5-dihydro-1H-pyrazoles from substituted 2(4)-hydrazinopyrimidines, indicating the versatility of hydrazinopyrimidines in chemical synthesis (Erkin et al., 2016).
Scientific Research Applications
Synthesis and Interconversion of Isomeric Triazolotheinopyrimidines : It is used in studying the synthesis and interconversion of isomeric triazolotheinopyrimidines (Shishoo et al., 1985).
Preparation and Conversion of Tricyclic Heteroaromatic Systems : It facilitates the preparation and conversion of tricyclic heteroaromatic systems containing a bridgehead nitrogen atom (Golec et al., 1992).
Synthesis of Novel Pyridothieno[3,2′4,5]thieno[2,3-d]pyrimidines
: It's used in the synthesis of novel pyridothieno[3,2′:4,5]thieno[2,3-d]pyrimidines and their acyclic C-nucleosides (Khattab & El-Essawy, 2005).
Synthesis of Isomeric Triazolopyrrolopyrimidines : This compound is utilized in the synthesis of isomeric triazolopyrrolopyrimidines (Dave & Shah, 2000).
Synthesis of Thiopyrano[2,3‐d] Pyrimidines and Thieno[2,3‐d]Pyrimidines : It's involved in synthesizing various thiopyrano[2,3-d] pyrimidines and thieno[2,3-d]pyrimidines (Santilli & Scotese, 1977).
Antifungal and Antimicrobial Applications : The compound demonstrates antifungal activity against Piricularia oryzae and preventive effects on Rice blast, Sheath blight, and Cucumber powdery mildew (Konno et al., 1989). It's also screened for antimicrobial activity (Hossain & Bhuiyan, 2009).
Synthesis Tool for Preparing 4-Phenylthieno[2,3-d]pyrimidine 3-Oxides : It aids in preparing 4-phenylthieno[2,3-d]pyrimidine 3-oxides, undergoing the Polonovski rearrangement (Fortea, 1975).
Production of Various Azolopyrimidines and Pyrimidoquinazolines : Used in chemical reactions to produce these compounds (El-Reedy et al., 1989).
Anticancer Activity : Exhibits in vitro anticancer activity against cell lines of nine different types of human cancers (Cocco et al., 2006).
Synthesis of 4-Phenylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-5(4H)-one Derivatives : These derivatives have been evaluated for anti-inflammatory activity, with some showing greater potency than the reference drug, indomethacin (Pan et al., 2015).
properties
IUPAC Name |
(5-phenylthieno[2,3-d]pyrimidin-4-yl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4S/c13-16-11-10-9(8-4-2-1-3-5-8)6-17-12(10)15-7-14-11/h1-7H,13H2,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYLLTSMUHTLBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352818 | |
Record name | 4-hydrazino-5-phenylthieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine | |
CAS RN |
113246-86-9 | |
Record name | 4-hydrazino-5-phenylthieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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